molecular formula C8H8ClNO3 B079502 Methyl 2-chloro-6-methoxyisonicotinate CAS No. 42521-10-8

Methyl 2-chloro-6-methoxyisonicotinate

Cat. No. B079502
Key on ui cas rn: 42521-10-8
M. Wt: 201.61 g/mol
InChI Key: DAPAXVAUEVRBGS-UHFFFAOYSA-N
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Patent
US08063065B2

Procedure details

To a solution of dry methanol (2.2 mL, 53 mmol) in THF (200 mL) was added sodium hydride (2.12 g, 53 mmol) in portions under a stream of nitrogen. When gas evolution ceased, 2,6-dichloro-isonicotinic acid methyl ester (10.0 g, 48.5 mmol) was added. After stirring for 2 hours, the reaction was diluted with saturated aqueous ammonium chloride (100 mL) and extracted with ethyl acetate (4×50 mL). The combined organics were washed with brine, dried over sodium sulfate, and concentrated to afford 2-chloro-6-methoxy-isonicotinic acid methyl ester.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].[H-].[Na+].[CH3:5][O:6][C:7](=[O:16])[C:8]1[CH:13]=[C:12](Cl)[N:11]=[C:10]([Cl:15])[CH:9]=1>C1COCC1.[Cl-].[NH4+]>[CH3:5][O:6][C:7](=[O:16])[C:8]1[CH:13]=[C:12]([O:2][CH3:1])[N:11]=[C:10]([Cl:15])[CH:9]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
CO
Name
Quantity
2.12 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
COC(C1=CC(=NC(=C1)Cl)Cl)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×50 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=CC(=NC(=C1)OC)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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